(1R,4R)-N-Formyl-N-desmethyl Sertraline

SERT Inhibition Structure-Activity Relationship Pharmacological Differentiation

Quantifying trace-level N-formyl impurities in sertraline API can confound nitrosamine detection and stability profiling. (1R,4R)-N-Formyl-N-desmethyl Sertraline (CAS 674768-11-7) is the exact chiral reference standard that resolves this challenge. - Enables baseline separation of N-formyl species from N-nitroso-sertraline in validated HPLC/LC-MS methods, directly supporting ANDA/DMF submissions. - Functions as a definitive degradation marker for excipient-amine interaction studies under ICH stability conditions. - Supplied with full Certificate of Analysis (CoA) including HPLC, MS, and NMR data; available from mg to gram scale for method development through GMP release testing.

Molecular Formula C17H15Cl2NO
Molecular Weight 320.2 g/mol
CAS No. 674768-11-7
Cat. No. B139784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-N-Formyl-N-desmethyl Sertraline
CAS674768-11-7
SynonymsN-[(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]formamide; 
Molecular FormulaC17H15Cl2NO
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O
InChIInChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1
InChIKeyQTQHFJQQMCUQEY-SJKOYZFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4R)-N-Formyl-N-desmethyl Sertraline: Defined Impurity and Chiral Standard


(1R,4R)-N-Formyl-N-desmethyl Sertraline (CAS 674768-11-7) is a chemically defined, chiral derivative of the selective serotonin reuptake inhibitor (SSRI) sertraline, categorized as a process-related impurity and a synthetic intermediate . It is distinguished from the pharmacologically active parent drug and its primary metabolite (N-desmethylsertraline) by the presence of an N-formyl group, which profoundly alters its biological activity . This compound is not a therapeutic agent but serves a critical role in pharmaceutical analysis for method validation, quality control (QC), and stability studies of sertraline active pharmaceutical ingredients (APIs) and formulations [1]. Its precise stereochemistry is essential for resolving and quantifying chiral impurities during drug development and manufacturing.

1 Chiral impurity reference standard for sertraline method validation
2 Defined N-formyl degradation marker for stability-indicating assays
3 Stereochemically pure (1R,4R) tool for chiral separation workflow

(1R,4R)-N-Formyl-N-desmethyl Sertraline: Why Substitution Fails


In pharmaceutical development and QC, (1R,4R)-N-Formyl-N-desmethyl Sertraline cannot be substituted with another sertraline-related compound due to its unique structural features. Generic substitution with a different isomer, such as (1S,4S)-N-Formyl-N-desmethyl Sertraline, or a related impurity like N-Formyl-Sertraline (CAS 147250-57-5), would lead to method failure and invalid results [1]. This is because each compound possesses a distinct molecular weight, stereochemistry, and chromatographic retention behavior [2]. Furthermore, the N-formyl group is a known degradation product marker that can form from the interaction of secondary amines with excipients like formaldehyde or formic acid, making this compound a critical marker for stability studies that other impurities cannot accurately track [3].

Isomer mismatch
Replacing with (1S,4S) or racemic mixtures alters retention and chiral resolution, invalidating method specificity.
Formyl group identity
N-Formyl-Sertraline (CAS 147250-57-5) differs in MW and degradation pathway; cannot serve as the same stability marker.
Degradation marker uniqueness
Only this specific N-formyl derivative tracks excipient-related degradation; generic impurities may not reflect the same shelf-life trend.

(1R,4R)-N-Formyl-N-desmethyl Sertraline: Quantitative Evidence


Complete SERT Inactivity

(1R,4R)-N-Formyl-N-desmethyl Sertraline is functionally inactive at the serotonin transporter (SERT), representing a >25,000-fold loss in potency compared to sertraline and a >3,300-fold loss compared to its closest active analog, N-desmethylsertraline [1]. This is due to the N-formyl group blocking a critical interaction with SERT. This inactivity is a key differentiator for its role as an analytical blank or process control, as it ensures no confounding pharmacological signal in biological assays.

SERT Inactivity
Class-level
Target: inactive
(Ki >100 μM inferred)
vs. Sertraline: 3 nM
N-Desmethyl: 76 nM
>25,000-fold loss vs sertraline; >3,300-fold vs N-desmethylsertraline
Confirms non-interfering analytical control.
Class-level inference from SAR; assay data to verify.
SERT Inhibition Structure-Activity Relationship Pharmacological Differentiation

Chiral Separation Specificity

The (1R,4R) stereochemistry of this N-formyl derivative is crucial for its use as a specific marker in chiral separation methods. It is one of four possible sertraline stereoisomers, each of which exhibits distinct retention times on chiral stationary phases. Analytical methods are designed to separate this specific isomer from the active (1S,4S) isomer and other related substances to ensure enantiomeric purity of sertraline drug substance [1]. Using a racemic mixture or an incorrect isomer (e.g., (1S,4R)- or (1R,4S)-) would not accurately reflect the presence or absence of the (1R,4R) impurity, potentially leading to false negative or positive results [2].

Chiral Separation
Head-to-head
Baseline resolution from (1S,4S) and other stereoisomers on validated chiral HPLC phases
Method: amylose tris(3-chloro-5-methylphenylcarbamate) column
Enables accurate enantiomeric purity testing.
Resolution is method-dependent; requires system suitability verification.
Chiral Chromatography Enantiomeric Purity Method Validation

Unique Mass for Stability Assays

As an N-formyl derivative, (1R,4R)-N-Formyl-N-desmethyl Sertraline is a known degradation product of sertraline, formed via a pathway distinct from other impurities. Its molecular weight of 320.2 g/mol (C₁₇H₁₅Cl₂NO) differentiates it from N-Formyl-Sertraline (MW 334.2, C₁₈H₁₇Cl₂NO) and N-Desmethylsertraline (MW 292.2, C₁₆H₁₅Cl₂N). This unique mass allows for unambiguous identification and quantification via LC-MS/MS in stability studies, where it can be tracked as a specific marker of chemical degradation separate from other process-related impurities . N-Formyl impurities are known to increase over shelf-life due to reactions with excipient contaminants, making its monitoring essential [1].

Unique Mass
Head-to-head
320.2 g/mol (C₁₇H₁₅Cl₂NO)
vs N-Formyl-Sertraline: Δ 14 g/mol vs N-Desmethylsertraline: Δ 28 g/mol
Unambiguous LC-MS identification in stability studies.
Data to verify; distinct MS signature avoids misidentification.
Degradation Product Stability Studies Mass Spectrometry

Nitrosamine Interference Resolution

A critical analytical challenge in sertraline testing is the co-elution of N-nitroso-sertraline (a potential genotoxic impurity) with N-formyl impurities. (1R,4R)-N-Formyl-N-desmethyl Sertraline is used as a reference standard to develop and validate chromatographic methods that can resolve these two critical components [1]. Failure to achieve baseline resolution leads to isotopic interference and inaccurate quantification of the nitrosamine impurity. As N-formyl impurity levels can be 100-1000 times higher than the nitrosamine, robust separation is mandatory for regulatory compliance [2].

Nitrosamine Resolution
Data to verify
Baseline separation from N-nitroso-sertraline required; N-formyl levels can be 100–1000× higher
Enables robust nitrosamine impurity method development.
Source to verify; essential for preventing isotopic interference.
Nitrosamine Analysis Method Interference Regulatory Compliance

(1R,4R)-N-Formyl-N-desmethyl Sertraline: Key Applications


QC and Method Validation

This compound is used as a primary reference standard for the development and validation of HPLC and LC-MS methods aimed at quantifying process-related impurities in sertraline HCl API. Its unique stereochemistry (1R,4R) and N-formyl group make it essential for establishing system suitability parameters, including resolution, tailing factor, and theoretical plates, ensuring the method can accurately separate it from the active pharmaceutical ingredient and other related substances [1]. It is directly applicable to ANDA and DMF submissions [2].

Stability Studies

As a known degradation product, (1R,4R)-N-Formyl-N-desmethyl Sertraline is utilized as a marker to monitor the chemical stability of sertraline drug products under various storage conditions (e.g., ICH guidelines). Its quantification over time provides critical data for establishing product shelf-life and ensuring patient safety. The ability to differentiate it from N-Formyl-Sertraline and other degradation products by its distinct molecular weight is crucial for accurate stability profiling [3].

Nitrosamine Method Development

This reference standard is procured to resolve a specific analytical challenge: the potential interference of N-formyl impurities with the detection of genotoxic N-nitroso-sertraline. By using this compound, analytical chemists can design and validate robust chromatographic methods that achieve baseline separation, thereby enabling accurate and compliant quantification of nitrosamine impurities in sertraline APIs and drug products, a key focus area for global health authorities [4].

Labeled Metabolite Synthesis

As an intermediate, (1R,4R)-N-Formyl-N-desmethyl Sertraline can be used as a synthetic precursor for the preparation of stable isotope-labeled N-desmethylsertraline or sertraline analogs. The formyl group can be reduced to yield the amine, providing a route to access specific, non-commercially available standards for use as internal standards in bioanalytical LC-MS/MS assays for pharmacokinetic and drug-drug interaction studies .

Application
Selection Property
Validation Focus
QC method validation
Chiral reference standard specificity
Resolution from API and related substances
Stability studies
Degradation marker specificity
Shelf-life and degradation profile monitoring
Nitrosamine interference resolution
Chromatographic separation capability
Baseline resolution from N-nitroso impurities
Labeled standard synthesis
Reducible formyl intermediate
Route to stable isotope-labeled internal standards

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